molecular formula C6H5F3N2O B1417168 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 2836-44-4

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No. B1417168
CAS RN: 2836-44-4
M. Wt: 178.11 g/mol
InChI Key: DBDRDWKBAGNHHS-UHFFFAOYSA-N
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Description

“2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol” is a chemical compound with the CAS Number: 2836-44-4 . It has a molecular weight of 178.11 . The IUPAC name for this compound is 2-methyl-6-(trifluoromethyl)-4-pyrimidinol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5F3N2O/c1-3-10-4(6(7,8)9)2-5(12)11-3/h2H,1H3,(H,10,11,12) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a white to slightly pale yellow crystal or powder . It is stored at room temperature .

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol has been utilized in the synthesis of trifluoromethylated analogues. These compounds have significant potential due to their unique chemical properties. For instance, Sukach et al. (2015) synthesized trifluoromethylated 4,5-dihydroorotic acid analogues, highlighting the importance of this compound in developing new chemical entities with potential applications in various fields (Sukach et al., 2015).

Role in Biological Processes

This compound has a key role in biological processes. Muralidharan et al. (2019) investigated its use in synthesizing novel derivatives that were screened for analgesic and anti-inflammatory activities, demonstrating its potential in medicinal chemistry (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Dimerization and Molecular Interactions

Beijer et al. (1998) studied the dimerization of ureidopyrimidones via quadruple hydrogen bonding, where this compound played a crucial role. This study contributes to understanding the molecular interactions and stability of such compounds (Beijer et al., 1998).

Inhibitors of Gene Expression

Palanki et al. (2000) conducted research on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a derivative of this compound, as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This study shows the potential of this compound derivatives in gene expression regulation (Palanki et al., 2000).

Antimicrobial and Anti-Inflammatory Agents

Aggarwal et al. (2014) synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, including derivatives of this compound, and evaluated them as anti-inflammatory and antimicrobial agents. This further underscores the compound's significance in pharmaceutical research (Aggarwal et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-10-4(6(7,8)9)2-5(12)11-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDRDWKBAGNHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283717
Record name 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2836-44-4
Record name 2836-44-4
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Record name 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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